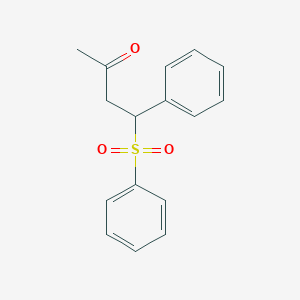
4-phenyl-4-(phenylsulfonyl)-2-butanone
Overview
Description
4-phenyl-4-(phenylsulfonyl)-2-butanone, also known as sulfonyl ketone, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonyl-containing compounds, and it has been found to have various applications in different fields of study.
Scientific Research Applications
Synthesis and Fabrication
4-phenyl-2-butanone has been synthesized through a series of reactions involving ethyl acetoacetate and benzyl chloride, leading to applications in medicinal chemistry, particularly in synthesizing medications for inflammation and codeine (Jiangli Zhang, 2005).
Biocatalytic Preparation and Chirality
Biocatalytic processes using Pichia farinosa and Rhodococcus rhodochrous have been developed for preparing enantiomerically pure forms of 4-(phenylsulfonyl)-2-butanone. These processes are significant for producing specific chiral forms of chemicals, which is crucial in pharmaceutical applications (T. Sugai, Y. Ohtsuka, H. Ohta, 1996).
Reactions with Other Compounds
Studies have shown that 2-butanone derivatives, such as 4-phenyl-2-butanone, react with various compounds like cyclic ketones and alkynes. These reactions are fundamental in organic synthesis, leading to a range of products with potential pharmacological activities (M. Yoshimoto, N. Ishida, Y. Kishida, 1971).
Radioactive Synthesis
4-phenyl-2-butanone has been used in radioactive synthesis, like the preparation of carbon-14 labeled compounds. This application is vital in tracer studies for drug development and biochemical research (D. Dischino, J. Banville, R. Rémillard, 2003).
Antimicrobial Activity
Novel cyclization of related compounds, like 4-(substituted-phenylsulfonamido)butanoic acids, to form 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, has been studied for antimicrobial activity. This research highlights the potential of 4-phenyl-2-butanone derivatives in developing new antimicrobial agents (M. Zareef, R. Iqbal, M. Arfan, 2008).
properties
IUPAC Name |
4-(benzenesulfonyl)-4-phenylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-13(17)12-16(14-8-4-2-5-9-14)20(18,19)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJIACIFRQGWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386037 | |
| Record name | 4-phenyl-4-(phenylsulfonyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62692-46-0 | |
| Record name | 4-phenyl-4-(phenylsulfonyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4899905.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide](/img/structure/B4899919.png)
![5-{[(2-ethylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899930.png)
![2-[(2-chlorobenzyl)thio]-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899934.png)
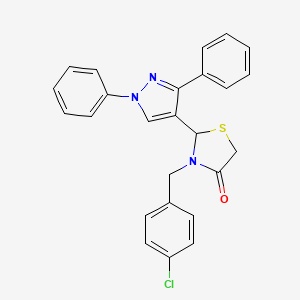
![1-[(2-methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B4899953.png)
![N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4899966.png)
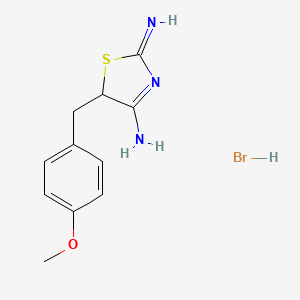
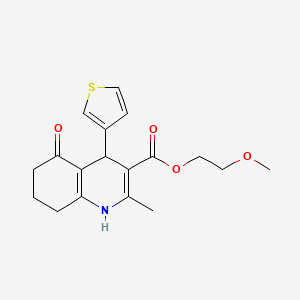
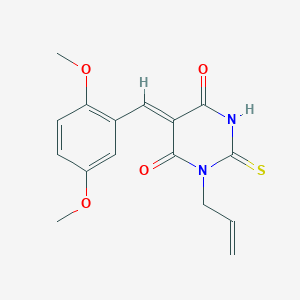
![4-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4900000.png)
![N-[2-(1-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4900008.png)
![5-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4900010.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)